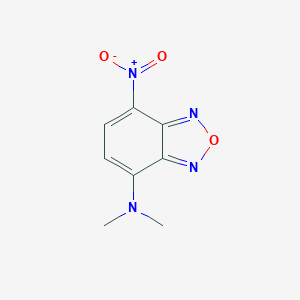

4-Benzofurazanamine, N,N-dimethyl-7-nitro-

Beschreibung

Eigenschaften

IUPAC Name |

N,N-dimethyl-4-nitro-2,1,3-benzoxadiazol-7-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N4O3/c1-11(2)5-3-4-6(12(13)14)8-7(5)9-15-10-8/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKWNQFKDTSTWGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C2=NON=C12)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40163082 | |

| Record name | 4-Benzofurazanamine, N,N-dimethyl-7-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40163082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1455-87-4 | |

| Record name | 7-Dimethylamino-4-nitrobenz-2-oxa-1,3-diazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1455-87-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Benzofurazanamine, N,N-dimethyl-7-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001455874 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Benzofurazanamine, N,N-dimethyl-7-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40163082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Fluoro-7-nitrobenzofurazan (NBD-F): Properties, Reactivity, and Applications in Scientific Research

This technical guide provides a comprehensive overview of the chemical properties, reaction mechanisms, and key applications of 4-Fluoro-7-nitrobenzofurazan, a pivotal reagent in the field of bioanalytical chemistry. Designed for researchers, scientists, and drug development professionals, this document offers in-depth, field-proven insights into the effective utilization of this versatile fluorogenic probe.

Introduction and Nomenclature

4-Fluoro-7-nitrobenzofurazan, commonly known as NBD-F, is a highly efficient fluorogenic reagent primarily used for the sensitive detection of primary and secondary amine-containing compounds.[1] It is important to clarify a potential point of confusion regarding its nomenclature. While the topic refers to "4-(Dimethylamino)-7-nitrobenzofurazan," this describes the fluorescent product formed after NBD-F reacts with a molecule containing a dimethylamino group. The reagent itself, with the CAS Registry Number 29270-56-2, possesses a fluorine atom at the 4-position, which is the reactive site for nucleophilic substitution.[2] NBD-F itself is essentially non-fluorescent, a property that makes it an excellent tool for reducing background signal in fluorescence-based detection assays.[1][2] Upon reaction with amines or thiols, it forms stable, highly fluorescent adducts, enabling the quantification of a wide array of biologically significant molecules.[3][4][5]

Physicochemical and Spectral Properties

A thorough understanding of the fundamental properties of NBD-F is crucial for its effective application in experimental design. These properties dictate its handling, storage, and the optimal conditions for its use in derivatization reactions.

General and Physical Properties

| Property | Value | Source |

| Chemical Name | 4-Fluoro-7-nitro-2,1,3-benzoxadiazole | [2] |

| Synonyms | NBD-F, 4-Fluoro-7-nitrobenzofurazan | [2] |

| CAS Number | 29270-56-2 | [3][6] |

| Molecular Formula | C₆H₂FN₃O₃ | [6] |

| Molecular Weight | 183.10 g/mol | [5][6] |

| Appearance | White to yellow to green powder/crystal | |

| Melting Point | 55 °C | |

| Solubility | Soluble in DMSO, Chloroform, Acetonitrile, Methanol | [3][4][5] |

Spectral Characteristics

The utility of NBD-F as a fluorescent label is defined by its spectral properties, particularly the significant fluorescence of its derivatives compared to the native reagent.

| Spectral Property | Value | Notes | Source |

| Excitation Maximum (λex) | ~467-470 nm | For NBD-amine adducts | [2][5][7] |

| Emission Maximum (λem) | ~530-539 nm | For NBD-amine adducts | [2][5][7] |

| Molar Extinction Coefficient (ε) | ~22,000 M⁻¹cm⁻¹ | In DMSO | [5][8] |

| Quantum Yield (Φ) | Low (0.01 - 0.3) | Highly dependent on the local environment; fluorescence is significantly quenched in aqueous environments. | [8] |

The large Stokes shift and emission in the green region of the visible spectrum make NBD derivatives suitable for detection with common fluorescence instrumentation and reduce interference from background autofluorescence.

Reactivity and Derivatization Chemistry

The core utility of NBD-F lies in its reactivity towards nucleophiles, particularly primary and secondary amines, as well as thiols. This reactivity is the basis for its widespread use as a derivatization agent.

Mechanism of Action: Nucleophilic Aromatic Substitution

NBD-F reacts with amines and thiols via a nucleophilic aromatic substitution (SNAr) mechanism.[1][9] The strong electron-withdrawing nitro group at the 7-position increases the electrophilicity of the carbon atom at the 4-position, making it susceptible to nucleophilic attack.[9] The fluoride ion is an excellent leaving group, facilitating a rapid and often high-yield reaction under mild, slightly alkaline conditions.[1] This reaction is significantly faster than that of its chloro-analogue, NBD-Cl.[5]

The general reaction scheme is depicted below:

Caption: Reaction of NBD-F with a primary amine.

Optimization of Reaction Conditions

The efficiency of the derivatization reaction is influenced by several key parameters that must be optimized for each specific application:

-

pH: The reaction is typically carried out under alkaline conditions (pH 8-10) to ensure the amine nucleophile is in its deprotonated, more reactive state.[4]

-

Temperature: Moderate heating (e.g., 50-60°C) is often employed to accelerate the reaction rate.[3][4]

-

Reaction Time: The high reactivity of NBD-F allows for short reaction times, often ranging from a few minutes to 30 minutes.[3][4]

-

Solvent: The reaction is frequently performed in a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol to ensure the solubility of both the analyte and NBD-F.[3][4]

Key Applications and Experimental Protocols

NBD-F is a cornerstone reagent for the sensitive quantification of low-molecular-weight amines and thiols in complex biological matrices. Its primary application is as a pre-column derivatization agent for High-Performance Liquid Chromatography (HPLC) with fluorescence detection.[10]

Analysis of Amino Acid Neurotransmitters

NBD-F is extensively used for the analysis of amino acid neurotransmitters such as glutamate, GABA, glycine, and aspartate.[1][3]

Experimental Protocol: Derivatization of Amino Acids in Rat Hippocampi Supernatant for HPLC-UV/Fluorescence Detection [3]

This protocol is adapted from Wu X, et al. (2014) for the determination of amino acid neurotransmitters.[3]

-

Reagent Preparation:

-

NBD-F Stock Solution (0.1 M): Accurately weigh 18.3 mg of NBD-F and dissolve in 1 mL of acetonitrile. Store this solution protected from light at -20°C.

-

Borate Buffer: Prepare a suitable borate buffer solution (e.g., 10 mM, pH 10).[4]

-

-

Derivatization Procedure:

-

In a 1.5 mL microcentrifuge tube, mix the following:

-

100 µL of sample supernatant or amino acid standard solution.

-

175 µL of borate buffer.

-

200 µL of acetonitrile.

-

25 µL of NBD-F working solution (diluted from stock as needed).

-

-

Vortex the mixture thoroughly.

-

Incubate the reaction mixture in a water bath at 60°C for 7 minutes, ensuring the tubes are protected from light.[3]

-

After incubation, immediately cool the tubes to room temperature.

-

-

HPLC Analysis:

-

Inject an appropriate volume (e.g., 10 µL) of the final reaction mixture into a pre-equilibrated HPLC system.[3]

-

Detection:

-

Fluorescence Detector: λex = 470 nm, λem = 530 nm.

-

UV Detector: Wavelength as determined by the absorption maximum of the NBD-amino acid adduct.

-

-

Caption: Workflow for NBD-F derivatization of amino acids.

Determination of Biogenic Amines and Other Analytes

The versatility of NBD-F extends to the labeling of other primary and secondary amines, including catecholamines (e.g., dopamine, norepinephrine), indolamines (e.g., serotonin), and various pharmaceutical compounds.[1][10] The principles of derivatization remain the same, though reaction conditions may require optimization for each specific analyte.

Handling, Storage, and Safety

As a highly reactive chemical, proper handling and storage of NBD-F are imperative to maintain its efficacy and ensure laboratory safety.

-

Storage: NBD-F should be stored frozen at temperatures below -15°C, protected from light and moisture.[5] Stock solutions in acetonitrile or DMSO should also be stored at -20°C or -80°C and used within a month or six months, respectively.[3][11]

-

Safety: NBD-F is an irritant. Standard laboratory safety precautions, including the use of gloves, safety glasses, and a lab coat, should be observed. All handling should be performed in a well-ventilated area or a chemical fume hood.

Conclusion

4-Fluoro-7-nitrobenzofurazan (NBD-F) is a powerful and versatile fluorogenic reagent that has become an indispensable tool in bioanalytical chemistry. Its high reactivity, the stability of its fluorescent derivatives, and favorable spectral properties allow for the highly sensitive detection and quantification of a vast range of primary and secondary amine- and thiol-containing compounds. By understanding its chemical properties and optimizing derivatization protocols, researchers can effectively leverage NBD-F to achieve reliable and reproducible results in chromatography, electrophoresis, and other analytical techniques.

References

-

Alnajjar, A. O., et al. (2022). Utilization of 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) as a fluorogenic reagent for the development of a spectrofluorometric assay method for taurine in energy drinks. Journal of Chemical Research. [Link]

-

ResearchGate. (2025). Utility of 4-Chloro-7-Nitrobenzofurazan (NBD-CI) for the Spectrophotometric and Spectrofluorometric Determination of Several Antihistamine and Antihypertensive Drugs. [Link]

-

RSC Publishing. (2014). Fluorescence of nitrobenzoxadiazole (NBD)-labeled lipids in model membranes is connected not to lipid mobility but to probe location. [Link]

-

Dojindo Molecular Technologies. Derivatization Reagent for HPLC NBD-F | CAS 29270-56-2. [Link]

-

National Institutes of Health (NIH). (2023). Novel Derivatives of Nitrobenzofurazan with Chromogenic and Fluorogenic Properties. [Link]

-

PubMed Central. (2020). NBD-based synthetic probes for sensing small molecules and proteins: design, sensing mechanisms and biological applications. [Link]

-

ResearchGate. (2011). Application of NBD-F for the determination of amines, amino acids and... [Link]

-

Dojindo Molecular Technologies. Derivatization Reagent for HPLC NBD-F. [Link]

-

Wikipedia. 4-Fluoro-7-nitrobenzofurazan. [Link]

-

Arkivoc. (2007). Synthesis and fluorescent properties of new derivatives of 4-amino-7-nitrobenzofurazan. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. 4-Fluoro-7-nitrobenzofurazan - Wikipedia [en.wikipedia.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. NBD-F [4-Fluoro-7-nitrobenzofurazan] *CAS 29270-56-2* | AAT Bioquest [aatbio.com]

- 6. abmole.com [abmole.com]

- 7. Spectrum [NBD (Nitrobenzofurazan)] | AAT Bioquest [aatbio.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. NBD-based synthetic probes for sensing small molecules and proteins: design, sensing mechanisms and biological applications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to N,N-dimethyl-7-nitro-2,1,3-benzoxadiazol-4-amine (NBD-DMA)

Introduction: The Versatility of a Compact Fluorophore

In the landscape of fluorescent probes, the 7-nitro-2,1,3-benzoxadiazole (NBD) scaffold stands out for its compact size, respectable photophysical properties, and profound environmental sensitivity.[1][2] Among its many derivatives, N,N-dimethyl-7-nitro-2,1,3-benzoxadiazol-4-amine (NBD-DMA) is a noteworthy member, valued for its utility as a fluorescent labeling agent and a probe for microenvironments. This guide provides a comprehensive technical overview of NBD-DMA, from its fundamental molecular structure to its practical applications in research and development. We will delve into the causality behind its synthesis and application, offering field-proven insights for researchers, scientists, and drug development professionals.

Molecular Structure and Physicochemical Properties

The foundational structure of NBD-DMA consists of a benzoxadiazole ring system, which is further functionalized with a nitro group at the 7-position and a dimethylamino group at the 4-position.[3] This specific arrangement of an electron-donating group (dimethylamino) and a strong electron-withdrawing group (nitro) across the aromatic system is the key to its fluorescent properties, operating through an intramolecular charge transfer (ICT) mechanism.[4]

| Property | Value | Source |

| IUPAC Name | N,N-dimethyl-7-nitro-2,1,3-benzoxadiazol-4-amine | [3] |

| Synonyms | 4-(Dimethylamino)-7-nitrobenzofurazan, NBD-DMA | [3] |

| CAS Number | 1455-87-4 | [3] |

| Molecular Formula | C₈H₈N₄O₃ | [3] |

| Molecular Weight | 208.17 g/mol | [3] |

| Appearance | Red to orange solid | [4] |

digraph "NBD_DMA_Structure" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123]; node [shape=plaintext, fontname="Helvetica", fontsize=12]; edge [fontname="Helvetica", fontsize=12];// Atom nodes N1 [label="N", pos="0,1.5!"]; O1 [label="O", pos="-1.2,1.5!"]; N2 [label="N", pos="0.8,0.5!"]; C1 [label="C", pos="-1.2,0.2!"]; C2 [label="C", pos="-0.5,-0.5!"]; C3 [label="C", pos="0.5,-0.5!"]; C4 [label="C", pos="1.2,0.2!"]; C5 [label="C", pos="-1.9,-0.8!"]; C6 [label="C", pos="-1.2,-1.8!"]; C7 [label="C", pos="0,-1.8!"]; C8 [label="C", pos="0.7,-1.1!"]; N3 [label="N", pos="-2.6,-2.5!"]; C9 [label="CH₃", pos="-3.6,-2!"]; C10 [label="CH₃", pos="-2.9,-3.5!"]; N4 [label="N⁺", pos="1.5,-2.5!"]; O2 [label="O⁻", pos="1,-3.5!"]; O3 [label="O", pos="2.5,-2.5!"];

// Benzoxadiazole ring bonds N1 -- O1; N1 -- C4; O1 -- C1; C1 -- C2; C2 -- C3; C3 -- C4; C4 -- N2; N2 -- C3; C1 -- C5; C5 -- C6; C6 -- C7; C7 -- C8; C8 -- C3;

// Substituent bonds C6 -- N3; N3 -- C9; N3 -- C10; C7 -- N4; N4 -- O2; N4 -- O3 [style=double];

// Aromatic indications (approximate) node [shape=none, label=""]; a1 [pos="-0.35,0!"]; a2 [pos="-0.35,-1.15!"]; edge [style=invis]; a1--a2; }

Figure 1: Molecular Structure of NBD-DMA.

Spectroscopic Characteristics and Environmental Sensitivity

The fluorescence of NBD-DMA is highly dependent on the polarity of its solvent environment, a phenomenon known as solvatochromism.[5][6] In nonpolar solvents, it exhibits a strong fluorescence emission with a high quantum yield. As the solvent polarity increases, the emission maximum undergoes a bathochromic (red) shift, and the quantum yield significantly decreases.[4] This is because polar solvents stabilize the charge-separated excited state, promoting non-radiative decay pathways back to the ground state.[4]

| Solvent | Excitation Max (λex) | Emission Max (λem) | Quantum Yield (Φ) |

| Toluene | ~472 nm | ~532 nm | High (~0.80-0.95) |

| Dichloromethane | ~480 nm | ~540 nm | Moderate |

| Acetonitrile | ~485 nm | ~550 nm | Low |

| Water | ~499 nm | ~553 nm | Very Low (~0.04-0.06) |

Note: The values presented are typical for N-substituted 4-amino-7-nitrobenzoxadiazole derivatives and may vary slightly for NBD-DMA specifically. Data compiled from multiple sources.[4][7]

This environmental sensitivity is a double-edged sword. While it can be exploited to probe the polarity of microenvironments, such as the interior of a protein or a lipid bilayer, it also means that fluorescence intensity can be dramatically quenched in aqueous buffers, a critical consideration for biological applications.[4][8]

Synthesis of N,N-dimethyl-7-nitro-2,1,3-benzoxadiazol-4-amine

The synthesis of NBD-DMA is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. The precursor, 4-chloro-7-nitro-2,1,3-benzoxadiazole (NBD-Cl), is a non-fluorescent compound that becomes highly fluorescent upon reaction with a primary or secondary amine.[9][10]

Figure 2: General synthesis workflow for NBD-DMA.

Experimental Protocol: Synthesis of NBD-DMA

-

Reagent Preparation: In a round-bottom flask, dissolve 4-chloro-7-nitro-2,1,3-benzoxadiazole (NBD-Cl) (1 equivalent) in methanol.

-

Addition of Base: Add sodium bicarbonate (NaHCO₃) (3 equivalents) to the solution. The base is crucial to neutralize the hydrochloric acid (HCl) that is formed as a byproduct of the substitution reaction, driving the equilibrium towards the product.

-

Nucleophilic Addition: While stirring, add a solution of dimethylamine (2 equivalents) dropwise to the reaction mixture. The reaction is often exothermic.

-

Reaction: Stir the mixture at room temperature for 2-4 hours or until thin-layer chromatography (TLC) indicates the consumption of the NBD-Cl starting material. Gentle heating (e.g., to 50°C) can be applied to accelerate the reaction if necessary.

-

Work-up: Once the reaction is complete, remove the solvent under reduced pressure. Resuspend the residue in a suitable organic solvent like ethyl acetate and wash with water to remove inorganic salts. Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Purify the crude product by column chromatography on silica gel, using a solvent system such as a hexane/ethyl acetate gradient to isolate the pure NBD-DMA.

Applications in Research and Drug Development

Derivatizing Agent for Amine Quantification via HPLC

Due to the lack of a native chromophore, the sensitive detection of aliphatic amines by HPLC with UV-Vis or fluorescence detection is challenging. NBD-Cl and its fluoride analogue, NBD-F, are excellent pre-column derivatizing reagents that react with primary and secondary amines to form stable, highly fluorescent NBD-amine adducts.[11][12][13]

Figure 3: Workflow for amine analysis using NBD-Cl derivatization and HPLC-FLD.

Protocol for Pre-Column Derivatization of Amines with NBD-Cl:

-

Sample Preparation: Prepare the amine-containing sample in a suitable solvent.

-

Buffering: To the sample, add a borate buffer to achieve an alkaline pH (typically pH 9-11). The alkaline conditions are necessary to ensure the amine is in its deprotonated, nucleophilic state.[12]

-

Derivatization: Add a freshly prepared solution of NBD-Cl in acetonitrile to the buffered sample.

-

Incubation: Incubate the mixture at 60°C for 30-60 minutes in the dark to prevent photodegradation of the NBD moiety.

-

Quenching: Cool the reaction mixture to room temperature and add a small amount of hydrochloric acid to quench the reaction and the fluorescence of any unreacted, hydrolyzed NBD-Cl.

-

Analysis: The sample is now ready for injection into the HPLC system equipped with a fluorescence detector.

Fluorescent Labeling of Lipids and Membranes

NBD-labeled lipids are widely used to study lipid trafficking, membrane dynamics, and the distribution of lipids within live cells.[14][15][16] The small size of the NBD group is less likely to cause significant perturbation to the lipid's natural behavior compared to larger fluorophores.[17]

Experimental Workflow: Visualizing Lipid Uptake in Live Cells

-

Cell Culture: Plate adherent mammalian cells on glass-bottom dishes suitable for microscopy and culture to the desired confluency.

-

NBD-Lipid Preparation: Prepare a working solution of the NBD-labeled lipid (e.g., NBD-phosphatidylcholine) in a suitable buffer.

-

Cell Labeling: Remove the culture medium and incubate the cells with the NBD-lipid solution at a low temperature (e.g., 4°C) to allow the probe to label the outer leaflet of the plasma membrane.

-

Internalization: Shift the cells to a physiological temperature (37°C) to initiate endocytosis and allow the internalization of the labeled lipid.

-

Back-Exchange (Optional but Recommended): To specifically visualize the internalized lipid pool, incubate the cells with a solution of bovine serum albumin (BSA). The BSA will extract the NBD-lipids remaining in the outer leaflet of the plasma membrane, reducing background fluorescence.[15]

-

Imaging: Visualize the subcellular localization of the NBD-labeled lipid using confocal fluorescence microscopy, with excitation typically around 488 nm and emission collected between 500-550 nm.

The change in the emission spectrum of the NBD probe upon entering different cellular compartments can provide insights into the polarity of those microenvironments.

Conclusion and Future Outlook

N,N-dimethyl-7-nitro-2,1,3-benzoxadiazol-4-amine and its parent scaffold represent a class of fluorophores that masterfully balance simplicity with functionality. Its straightforward synthesis, coupled with its sensitivity to the local environment, ensures its continued relevance in diverse scientific fields. From quantifying trace amounts of amines in pharmaceutical products to tracking the intricate dance of lipids within a living cell, NBD-DMA provides a vibrant window into the molecular world. Future developments will likely focus on refining the photophysical properties of NBD derivatives, such as improving quantum yields in aqueous media and fine-tuning their environmental sensitivity for more specific biosensing applications.

References

-

Bard, J. P., MacNair, A. K., Jamil, T. J., & Covington, H. E. (2025). Preparation and Photophysical Characterization of N-Substituted 7-Nitro-2,1,3-benzoxadiazol-4-amine Derivatives. ACS Omega. Available at: [Link]

-

Elbashir, A. A., Suliman, F. O., & Aboul-Enein, H. Y. (2011). The Application of 7-Chloro-4-Nitrobenzoxadiazole and 4-Fluoro-7-Nitro-2,1,3-Benzoxadiazole for The Analysis of Amines and Amino Acids. GU J Sci, 24(4), 679-697. Available at: [Link]

-

Bard, J. P., et al. (2025). Preparation and Photophysical Characterization of N-Substituted 7-Nitro-2,1,3-benzoxadiazol-4-amine Derivatives. ACS Omega. Available at: [Link]

-

Frizon, T. E. A., et al. (2020). Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study. Frontiers in Chemistry, 8, 593. Available at: [Link]

-

Pop, A., et al. (2007). Synthesis and fluorescent properties of new derivatives of 4-amino-7-nitrobenzofurazan. Arkivoc, 2007(xiii), 87-104. Available at: [Link]

-

Bolognesi, M., et al. (2021). N,N-Dimethyl-4-amino-2,1,3-benzothiadiazole: Synthesis and Luminescent Solvatochromism. Molecules, 26(11), 3334. Available at: [Link]

-

Bard, J. P., et al. (2025). Preparation and Photophysical Characterization of N-Substituted 7-Nitro-2,1,3-benzoxadiazol-4-amine Derivatives. PubMed. Available at: [Link]

-

PubChem. 4-Benzofurazanamine, N,N-dimethyl-7-nitro-. National Center for Biotechnology Information. Available at: [Link]

-

Mukherjee, S., Chattopadhyay, A., Samanta, A., & Soujanya, T. (2009). Dipole moment change of NBD group upon excitation studied using solvatochromic and quantum chemical approaches: Implications in membrane research. The Journal of Physical Chemistry B, 113(35), 12016-12022. Available at: [Link]

-

Chen, Y., et al. (2023). Visualizing NBD-lipid Uptake in Mammalian Cells by Confocal Microscopy. Bio-protocol, 13(13), e4771. Available at: [Link]

-

Klymchenko, A. S. (2017). Solvatochromic fluorescent dyes as universal tools for biological research. L'Actualité Chimique, 418, 44-49. Available at: [Link]

-

Shrivastava, A., & Chattopadhyay, A. (2007). Environment-Sensitive Fluorescence of 7-Nitrobenz-2-oxa-1,3-diazol-4-yl (NBD)-Labeled Ligands for Serotonin Receptors. International Journal of Molecular Sciences, 8(9), 901-917. Available at: [Link]

-

Chattopadhyay, A. (2014). Fluorescence of nitrobenzoxadiazole (NBD)-labeled lipids in model membranes is connected not to lipid mobility but to probe location. Physical Chemistry Chemical Physics, 16(29), 15115-15118. Available at: [Link]

-

Ionescu, S., et al. (2023). Novel Derivatives of Nitrobenzofurazan with Chromogenic and Fluorogenic Properties. Molecules, 28(16), 6129. Available at: [Link]

-

Wang, R., et al. (2019). An NBD tertiary amine is a fluorescent quencher and/or a weak green-light fluorophore in H2S-specific probes. Organic & Biomolecular Chemistry, 17(1), 107-114. Available at: [Link]

-

Roy, K., et al. (2011). Binding of NBD-labeled phospholipid and sphingolipid probes. Journal of Lipid Research, 52(8), 1519-1530. Available at: [Link]

-

Reichardt, C. (2025). Principles and Applications of Solvatochromism. ResearchGate. Available at: [Link]

Sources

- 1. Frontiers | Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study [frontiersin.org]

- 2. Preparation and Photophysical Characterization of N‑Substituted 7‑Nitro-2,1,3-benzoxadiazol-4-amine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Preparation and Photophysical Characterization of N‑Substituted 7‑Nitro-2,1,3-benzoxadiazol-4-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. new.societechimiquedefrance.fr [new.societechimiquedefrance.fr]

- 6. researchgate.net [researchgate.net]

- 7. Environment-Sensitive Fluorescence of 7-Nitrobenz-2-oxa-1,3-diazol-4-yl (NBD)-Labeled Ligands for Serotonin Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. An NBD tertiary amine is a fluorescent quencher and/or a weak green-light fluorophore in H2S-specific probes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. arkat-usa.org [arkat-usa.org]

- 10. Novel Derivatives of Nitrobenzofurazan with Chromogenic and Fluorogenic Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 11. dergipark.org.tr [dergipark.org.tr]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. avantiresearch.com [avantiresearch.com]

- 15. Visualizing NBD-lipid Uptake in Mammalian Cells by Confocal Microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Fluorescence of nitrobenzoxadiazole (NBD)-labeled lipids in model membranes is connected not to lipid mobility but to probe location - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 17. researchgate.net [researchgate.net]

A Spectroscopic Guide to N,N-dimethyl-7-nitro-4-benzofurazanamine: Principles and Protocols

Introduction

N,N-dimethyl-7-nitro-4-benzofurazanamine, a prominent member of the 7-nitrobenz-2-oxa-1,3-diazole (NBD) family of fluorophores, is a versatile molecular probe with significant applications in biological imaging and sensing.[1] Its compact size and environmentally sensitive fluorescence make it an invaluable tool for researchers in drug development and cellular biology.[1] The photophysical properties of NBD derivatives are governed by an intramolecular charge transfer (ICT) mechanism, where the electron-donating N,N-dimethylamino group and the electron-withdrawing nitro group create a "push-pull" system.[2] This guide provides an in-depth technical overview of the spectroscopic data for N,N-dimethyl-7-nitro-4-benzofurazanamine, complete with experimental protocols and an analysis of the underlying scientific principles.

Molecular Structure and Identity

The foundational step in any spectroscopic analysis is a clear understanding of the molecule's structure and basic properties.

| Property | Value | Source |

| Chemical Name | N,N-dimethyl-7-nitro-4-benzofurazanamine | [3] |

| Synonyms | NBD-NMe2, 4-(Dimethylamino)-7-nitrobenzofurazan | [3] |

| Molecular Formula | C₈H₈N₄O₃ | [3] |

| Molecular Weight | 208.17 g/mol | [3] |

| CAS Number | 1455-87-4 | [3] |

UV-Visible Absorption Spectroscopy

The absorption of ultraviolet and visible light by N,N-dimethyl-7-nitro-4-benzofurazanamine is characterized by a strong absorption band in the visible region, a hallmark of the NBD chromophore.[4] This absorption corresponds to the electronic transition from the ground state to an excited state, influenced by the intramolecular charge transfer character of the molecule.

Expected Absorption Properties

While a complete set of experimentally verified data for N,N-dimethyl-7-nitro-4-benzofurazanamine is not available in a single source, extensive data for closely related N-substituted 7-nitro-2,1,3-benzoxadiazol-4-amine derivatives provide a strong basis for prediction.[2] The absorption maximum (λmax) is expected to be in the range of 470-500 nm, with a molar extinction coefficient (ε) on the order of 104 M-1cm-1.[2] The exact position of the absorption maximum is sensitive to the solvent polarity, a phenomenon known as solvatochromism. In more polar solvents, a bathochromic (red) shift is typically observed.[2]

Table of Photophysical Data for N-Substituted 7-Nitro-2,1,3-benzoxadiazol-4-amine Derivatives in Various Solvents [2]

| Solvent | λabs (nm) | ε (M-1cm-1) | λem (nm) | Quantum Yield (Φ) |

| Toluene | 472 | 24,000 | 532 | 0.80 |

| Dichloromethane | 480 | 23,000 | 537 | 0.88 |

| Acetonitrile | 486 | 23,000 | 547 | 0.58 |

| Methanol | 494 | 21,000 | 573 | 0.11 |

| Water | 499 | 13,000 | 584 | 0.04 |

Experimental Protocol: UV-Visible Spectroscopy

The following protocol outlines the steps for acquiring a UV-Visible absorption spectrum of N,N-dimethyl-7-nitro-4-benzofurazanamine.

Instrumentation: A dual-beam UV-Visible spectrophotometer.

Materials:

-

N,N-dimethyl-7-nitro-4-benzofurazanamine

-

Spectroscopic grade solvent (e.g., ethanol, acetonitrile, or a buffer of choice)

-

Quartz cuvettes (1 cm path length)

Procedure:

-

Instrument Warm-up: Power on the spectrophotometer and allow the lamps to warm up for at least 20-30 minutes to ensure a stable output.

-

Sample Preparation:

-

Prepare a stock solution of N,N-dimethyl-7-nitro-4-benzofurazanamine of a known concentration (e.g., 1 mM) in the chosen solvent.

-

From the stock solution, prepare a dilution to a concentration that will give an absorbance reading between 0.1 and 1.0 at the expected λmax (typically in the low micromolar range).

-

-

Baseline Correction:

-

Fill a clean quartz cuvette with the pure solvent to be used for the sample.

-

Place the cuvette in the reference beam holder of the spectrophotometer.

-

Fill another quartz cuvette with the same pure solvent and place it in the sample beam holder.

-

Perform a baseline correction across the desired wavelength range (e.g., 300-600 nm).

-

-

Sample Measurement:

-

Empty the sample cuvette and rinse it with a small amount of the sample solution.

-

Fill the sample cuvette with the N,N-dimethyl-7-nitro-4-benzofurazanamine solution.

-

Place the cuvette back into the sample beam holder.

-

Acquire the absorption spectrum.

-

-

Data Analysis:

-

Identify the wavelength of maximum absorbance (λmax).

-

If the concentration is known, calculate the molar extinction coefficient (ε) using the Beer-Lambert law: A = εcl, where A is the absorbance, c is the concentration in mol/L, and l is the path length in cm.

-

Fluorescence Spectroscopy

The fluorescence of N,N-dimethyl-7-nitro-4-benzofurazanamine is highly sensitive to its local environment, a property that makes it a powerful probe. The emission arises from the intramolecular charge transfer excited state.

Expected Fluorescence Properties

The fluorescence emission of NBD derivatives typically occurs in the green-yellow region of the spectrum. For N,N-dimethyl-7-nitro-4-benzofurazanamine, the emission maximum (λem) is expected to be in the range of 530-590 nm, depending on the solvent.[2] A notable characteristic of NBD fluorophores is the significant Stokes shift (the difference between the absorption and emission maxima), which is beneficial for minimizing self-absorption in fluorescence measurements. The fluorescence quantum yield (Φ), a measure of the efficiency of fluorescence, is highly solvent-dependent, generally decreasing with increasing solvent polarity.[2] The quantum yield of NBD-NMe₂ in water has been reported to be as low as 0.008.[2]

Experimental Protocol: Fluorescence Spectroscopy

Instrumentation: A spectrofluorometer equipped with an excitation source (e.g., Xenon lamp), excitation and emission monochromators, and a detector (e.g., photomultiplier tube).

Materials:

-

N,N-dimethyl-7-nitro-4-benzofurazanamine solution (prepared as for UV-Vis, typically at a lower concentration to avoid inner filter effects)

-

Spectroscopic grade solvent

-

Fluorescence cuvettes (quartz or appropriate plastic, typically 1 cm path length)

Procedure:

-

Instrument and Sample Preparation:

-

Turn on the spectrofluorometer and allow the lamp to stabilize.

-

Prepare a dilute solution of the fluorophore with an absorbance at the excitation wavelength of less than 0.1 to minimize inner filter effects.

-

-

Excitation Spectrum:

-

Set the emission monochromator to the expected emission maximum (e.g., 540 nm).

-

Scan the excitation monochromator over a range of wavelengths (e.g., 350-520 nm).

-

The resulting spectrum should resemble the absorption spectrum and will identify the optimal excitation wavelength (λex).

-

-

Emission Spectrum:

-

Set the excitation monochromator to the determined λex.

-

Scan the emission monochromator over a range of wavelengths (e.g., 500-700 nm).

-

The resulting spectrum will show the fluorescence emission profile and the wavelength of maximum emission (λem).

-

-

Quantum Yield Determination (Relative Method):

-

The quantum yield can be determined relative to a standard of known quantum yield (e.g., quinine sulfate in 0.5 M H₂SO₄, Φ = 0.54).

-

Measure the integrated fluorescence intensity and the absorbance at the excitation wavelength for both the sample and the standard.

-

The quantum yield is calculated using the following equation: Φsample = Φstandard * (Isample / Istandard) * (Astandard / Asample) * (nsample² / nstandard²) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical structure and environment of the atomic nuclei within a molecule.

Predicted ¹H and ¹³C NMR Spectra

¹H NMR:

-

Aromatic Protons: Two doublets are expected for the protons on the benzofurazan ring, likely in the range of 8.4-8.6 ppm and 6.2-6.5 ppm. The downfield shift of one proton is due to the strong electron-withdrawing effect of the adjacent nitro group.

-

N,N-dimethyl Protons: A singlet corresponding to the six protons of the two methyl groups is expected, likely in the range of 3.0-3.5 ppm.

¹³C NMR:

-

The spectrum will show eight distinct signals corresponding to the eight carbon atoms in the molecule.

-

The aromatic carbons will resonate in the downfield region (typically 100-150 ppm). The carbons directly attached to the nitro group and the nitrogen of the furazan ring will be the most deshielded.

-

The carbon atoms of the N,N-dimethyl groups will appear as a single peak in the upfield region (around 40-45 ppm).

Table of ¹H and ¹³C NMR Data for a Related 4-amino-7-nitrobenzofurazan Derivative [4]

| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| H-5 | 8.50 (d) | 137.9 |

| H-6 | 6.42 (d) | 99.7 |

| -NH- | 9.49 (s) | - |

| Aliphatic CH₂ | 3.75, 3.08 | 42.9, 36.1 |

| C-4 | - | 145.1 |

| C-3a | - | 144.8 |

| C-7 | - | 144.4 |

| C-1a | - | 121.7 |

Experimental Protocol: NMR Spectroscopy

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

Materials:

-

N,N-dimethyl-7-nitro-4-benzofurazanamine (5-10 mg for ¹H, 20-50 mg for ¹³C)

-

Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

-

NMR tube (5 mm diameter)

-

Internal standard (e.g., tetramethylsilane, TMS)

Procedure:

-

Sample Preparation:

-

Dissolve the appropriate amount of the compound in approximately 0.6-0.7 mL of the chosen deuterated solvent in a small vial.

-

Add a small amount of an internal standard like TMS for referencing the chemical shifts to 0 ppm.

-

Transfer the solution to a clean, dry NMR tube.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve high homogeneity, which is crucial for obtaining sharp NMR signals.

-

-

Data Acquisition:

-

Acquire the ¹H NMR spectrum. This typically involves a short pulse sequence and a few scans.

-

Acquire the ¹³C NMR spectrum. This requires a longer acquisition time due to the lower natural abundance of ¹³C.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

-

Phase the spectrum to ensure all peaks are in the positive absorptive mode.

-

Integrate the peaks in the ¹H spectrum to determine the relative number of protons.

-

Reference the spectrum to the internal standard.

-

Mass Spectrometry

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound.

Expected Mass Spectrum

For N,N-dimethyl-7-nitro-4-benzofurazanamine, the expected molecular ion peak [M]⁺ or [M+H]⁺ would be observed at an m/z (mass-to-charge ratio) corresponding to its molecular weight.

High-resolution mass spectrometry (HRMS) would provide a more precise mass measurement, allowing for the confirmation of the elemental formula.

Experimental Protocol: Mass Spectrometry

Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI).

Procedure:

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile for ESI).

-

Sample Introduction: Introduce the sample into the mass spectrometer. For ESI, this is typically done by direct infusion or via liquid chromatography.

-

Ionization: The sample is ionized in the source.

-

Mass Analysis: The ions are separated based on their m/z ratio by the mass analyzer.

-

Detection: The detector records the abundance of ions at each m/z value, generating a mass spectrum.

Conclusion

The spectroscopic characterization of N,N-dimethyl-7-nitro-4-benzofurazanamine reveals a molecule with distinct and useful properties for scientific research. Its strong absorption in the visible range, environmentally sensitive fluorescence, and well-defined NMR and mass spectral signatures make it a valuable tool for a variety of applications. This guide provides the foundational knowledge and experimental protocols necessary for researchers, scientists, and drug development professionals to effectively utilize and interpret the spectroscopic data of this important fluorophore. The provided data, based on authoritative sources and analysis of closely related compounds, offers a robust framework for its application in the laboratory.

References

-

Preparation and Photophysical Characterization of N-Substituted 7-Nitro-2,1,3-benzoxadiazol-4-amine Derivatives. ACS Omega, 2020. [Link]

-

Synthesis and fluorescent properties of new derivatives of 4-amino-7-nitrobenzofurazan. ARKIVOC, 2007. [Link]

-

4-Benzofurazanamine, N,N-dimethyl-7-nitro-. PubChem, National Center for Biotechnology Information. [Link]

-

NBD-based synthetic probes for sensing small molecules and proteins: design, sensing mechanisms and biological applications. Chemical Society Reviews, 2017. [Link]

-

Synthesis and Structural Analysis of a Nitrobenzofurazan Derivative of Dibenzo-18-Crown-6 Ether. Molbank, 2022. [Link]

-

N,N-Bis(7-nitrobenz[c][2][4][5]oxadiazol-4-yl)cystamine. Molbank, 2022. [Link]

-

4-Benzofurazanamine, N,N-dimethyl-7-nitro-. PubChem, National Center for Biotechnology Information. [Link]

-

Synthesis, Optical Properties, and Antiproliferative Evaluation of NBD-Triterpene Fluorescent Probes. Molecules, 2021. [Link]

-

Synthesis, complete assignment of 1H- and 13C-NMR spectra and antioxidant activity of new azine derivative bearing coumarin moiety. Journal of the Serbian Chemical Society, 2017. [Link]

-

NMR spectroscopic study of 3-nitrofurazans. Magnetic Resonance in Chemistry, 2005. [Link]

-

Experimental and theoretical study of the structure of N,N-dimethyl-4-nitroaniline derivatives as model compounds for non-linear optical organic materials. Journal of Molecular Structure, 2001. [Link]

-

Synthesis and Characterization of New Substituted Coumarin Derivatives and Study Their Biological Activity. Chemical Methodologies, 2022. [Link]

-

Preparation and Photophysical Characterization of N-Substituted 7-Nitro-2,1,3-benzoxadiazol-4-amine Derivatives. ACS Omega, 2020. [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. Preparation and Photophysical Characterization of N‑Substituted 7‑Nitro-2,1,3-benzoxadiazol-4-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 4-Benzofurazanamine, N,N-dimethyl-7-nitro- | C8H8N4O3 | CID 15079 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. arkat-usa.org [arkat-usa.org]

- 5. researchgate.net [researchgate.net]

A Deep Dive into the Solvatochromic Properties of 4-(dimethylamino)-7-nitrobenzofurazan (DBD-NMe2)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The intricate dance between a solute and its surrounding solvent molecules can reveal a wealth of information about local microenvironments and intermolecular forces. Solvatochromism, the phenomenon where the color of a substance changes with the polarity of the solvent, provides a powerful lens to study these interactions. Among the arsenal of solvatochromic probes, 4-(dimethylamino)-7-nitrobenzofurazan (DBD-NMe2) stands out for its pronounced sensitivity and favorable photophysical characteristics. This guide offers a comprehensive exploration of the fundamental principles governing the solvatochromic behavior of DBD-NMe2, detailed experimental methodologies for its characterization, and insights into its diverse applications, particularly in the realm of biological and materials science.

The Molecular Architecture and Mechanism of Solvatochromism

The remarkable solvatochromic response of 4-(dimethylamino)-7-nitrobenzofurazan, also known as 4-(dimethylamino)-2,1,3-benzoxadiazole, is deeply rooted in its electronic structure. The molecule features a potent intramolecular charge transfer (ICT) system, orchestrated by the interplay of a strong electron-donating dimethylamino (-NMe2) group at the 4-position and a powerful electron-withdrawing nitro (-NO2) group at the 7-position of the benzofurazan scaffold.

Upon absorption of light, an electronic transition occurs from the highest occupied molecular orbital (HOMO), which is predominantly localized on the electron-rich dimethylamino moiety, to the lowest unoccupied molecular orbital (LUMO), centered on the electron-deficient nitrobenzofurazan core. This photoinduced charge transfer results in a substantial increase in the molecule's dipole moment in the excited state (μ_e) as compared to its ground state (μ_g).

The energy of this ICT transition, and by extension the wavelengths of maximum absorption (λ_abs) and emission (λ_em), is exquisitely sensitive to the polarity of the surrounding solvent. In nonpolar solvents, both the ground and excited states experience minimal stabilization. However, as the solvent polarity increases, the more polar excited state is preferentially stabilized through dipole-dipole interactions with the solvent molecules. This differential stabilization lowers the energy gap between the ground and excited states, leading to a bathochromic (red) shift in both the absorption and emission spectra. This behavior is a hallmark of positive solvatochromism.

Caption: Intramolecular Charge Transfer in DBD-NMe2.

Synthesis and Purification of DBD-NMe2

The synthesis of 4-(dimethylamino)-7-nitrobenzofurazan is a straightforward nucleophilic aromatic substitution reaction. The commercially available 4-chloro-7-nitrobenzofurazan (NBD-Cl) serves as the starting material.

Experimental Protocol:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 4-chloro-7-nitrobenzofurazan (1.0 equivalent) in a suitable polar aprotic solvent such as acetonitrile or dimethylformamide (DMF).

-

Nucleophilic Addition: To the stirred solution, add an excess of dimethylamine (typically a 40% aqueous solution or a 2 M solution in THF, 2.0-3.0 equivalents) dropwise at ambient temperature. The reaction mixture will typically develop a deep red or orange color.

-

Reaction Monitoring: The progress of the reaction can be conveniently monitored by thin-layer chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate, 7:3 v/v). The product, DBD-NMe2, is highly colored, allowing for easy visualization.

-

Work-up and Extraction: Once the reaction is complete (as indicated by the consumption of the starting material on TLC), the solvent is removed under reduced pressure. The resulting residue is then partitioned between an organic solvent (e.g., dichloromethane or ethyl acetate) and water. The aqueous layer is extracted several times with the organic solvent.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is evaporated. The crude product is then purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexane.

-

Characterization: The identity and purity of the synthesized DBD-NMe2 must be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS), to ensure the integrity of subsequent experimental data.

Systematic Characterization of Solvatochromic Behavior

A thorough understanding of DBD-NMe2's solvatochromic properties necessitates a systematic investigation of its spectral characteristics across a broad spectrum of solvents with varying polarities.

Experimental Protocol:

-

Solvent Selection: Choose a diverse set of solvents that span a wide range of polarities. A representative selection would include nonpolar solvents (e.g., n-hexane, cyclohexane, toluene), solvents of intermediate polarity (e.g., chloroform, ethyl acetate, acetone), and polar protic and aprotic solvents (e.g., ethanol, methanol, acetonitrile, water).

-

Stock Solution Preparation: Prepare a concentrated stock solution of the purified DBD-NMe2 in a volatile and relatively non-polar solvent like chloroform or dichloromethane. This allows for easy and accurate dilution into the various test solvents.

-

Sample Preparation for Spectroscopy: For each solvent to be investigated, a small aliquot of the stock solution is added to a quartz cuvette containing the solvent of interest. The final concentration should be carefully adjusted to achieve an absorbance value in the optimal range of 0.1 to 1.0 at the wavelength of maximum absorption (λ_abs) to ensure adherence to the Beer-Lambert law.

-

UV-Visible Absorption Spectroscopy: Record the absorption spectrum of DBD-NMe2 in each solvent using a calibrated UV-Vis spectrophotometer. From the resulting spectrum, accurately determine the wavelength of maximum absorption (λ_abs).

-

Fluorescence Emission Spectroscopy: Utilizing a spectrofluorometer, record the emission spectrum of DBD-NMe2 in each solvent. It is crucial to set the excitation wavelength to the λ_abs determined for that specific solvent to ensure maximum fluorescence intensity. From the emission spectrum, determine the wavelength of maximum emission (λ_em).

Data Analysis and Interpretation:

The collected spectral data should be meticulously tabulated to facilitate a clear comparison of the solvatochromic shifts. A powerful method for analyzing this data is to plot the Stokes shift (the difference in wavenumbers between the absorption and emission maxima) against a recognized solvent polarity scale, such as the Reichardt's E_T(30) parameter or by constructing a Lippert-Mataga plot. A strong linear correlation in these plots provides compelling evidence for the dominant role of intramolecular charge transfer in the observed solvatochromism.

Table 1: Illustrative Solvatochromic Data for DBD-NMe2

| Solvent | Dielectric Constant (ε) | λ_abs (nm) | λ_em (nm) | Stokes Shift (cm⁻¹) |

| Cyclohexane | 2.02 | ~445 | ~525 | ~3500 |

| Toluene | 2.38 | ~460 | ~545 | ~3400 |

| Chloroform | 4.81 | ~470 | ~565 | ~3500 |

| Ethyl Acetate | 6.02 | ~475 | ~580 | ~3700 |

| Acetone | 20.7 | ~480 | ~595 | ~3900 |

| Acetonitrile | 37.5 | ~485 | ~610 | ~4100 |

| Ethanol | 24.6 | ~490 | ~625 | ~4300 |

| Methanol | 32.7 | ~495 | ~635 | ~4400 |

| Water | 80.1 | ~505 | ~645 | ~4500 |

Disclaimer: The spectral data presented in this table are representative and may exhibit slight variations depending on the specific experimental conditions, including temperature and purity of solvents.

Caption: Workflow for solvatochromism studies.

Applications in Research and Drug Development

The pronounced and predictable solvatochromism of DBD-NMe2 has established it as a versatile probe in numerous scientific applications:

-

Mapping Protein Binding Sites: In aqueous media, the fluorescence of DBD-NMe2 is typically low. However, upon binding to the hydrophobic pockets of proteins, its fluorescence quantum yield can increase dramatically. The concomitant blue shift in its emission spectrum provides valuable information about the polarity and accessibility of the binding site, aiding in drug design and understanding protein-ligand interactions.

-

Fluorescent Sensing and Cellular Imaging: Derivatives of DBD-NMe2 can be functionalized to create highly specific fluorescent probes for detecting various analytes, ions, or changes in the cellular microenvironment. For example, alterations in local polarity or viscosity within organelles can be visualized and quantified by monitoring the spectral shifts of these probes.

-

Monitoring Drug Delivery Systems: The solvatochromic properties of DBD-NMe2 are instrumental in studying the encapsulation and release kinetics of drugs from various nanocarriers, such as micelles, liposomes, and polymeric nanoparticles. The probe's fluorescence can report on the integrity of the carrier and the polarity of the internal environment where the drug is housed.

-

Advanced Materials Science: DBD-NMe2 and its analogues can be incorporated into polymeric matrices and other materials to develop novel sensors. These materials can exhibit a visible color change or a shift in fluorescence in response to external stimuli, such as the presence of specific solvents, changes in temperature, or mechanical stress.

Concluding Remarks

4-(dimethylamino)-7-nitrobenzofurazan is a quintessential example of a small molecule with a large impact. Its pronounced intramolecular charge transfer character endows it with a remarkable sensitivity to its environment, making it an indispensable tool for researchers and professionals across a wide spectrum of scientific disciplines. By grasping the fundamental principles of its solvatochromic behavior and meticulously applying the experimental protocols detailed in this guide, scientists can effectively leverage the unique properties of DBD-NMe2 to illuminate the intricacies of complex chemical and biological systems. The continued innovation in the design and application of such molecular probes will undoubtedly pave the way for new discoveries in sensing, imaging, and the development of intelligent materials.

Introduction: The Role of NBD-Cl in Amine Quantification

An In-Depth Technical Guide to the Reaction Mechanism of NBD-Cl with Secondary Amines

For Researchers, Scientists, and Drug Development Professionals

In the landscape of analytical biochemistry and pharmaceutical sciences, the precise detection and quantification of amine-containing molecules are of paramount importance. 4-chloro-7-nitrobenzofurazan (NBD-Cl), a non-fluorescent molecule, has established itself as a cornerstone derivatizing agent for this purpose.[1][2] Its utility lies in its ability to react with primary and secondary amines to form stable, intensely colored, and highly fluorescent adducts.[1][3] This transformation from a non-fluorescent to a fluorescent state provides a significant signal amplification, enabling the sensitive analysis of amino acids, peptides, pharmaceuticals, and various amine metabolites, often by High-Performance Liquid Chromatography (HPLC) with fluorescence detection.[1][4]

This guide provides a detailed examination of the core reaction mechanism between NBD-Cl and secondary amines. Moving beyond a simple procedural outline, we will explore the underlying principles of the nucleophilic aromatic substitution reaction, dissect the critical factors that govern its efficiency, and provide field-proven protocols to ensure reproducible and reliable results.

The Core Reaction Mechanism: A Nucleophilic Aromatic Substitution (SNAr) Pathway

The reaction between NBD-Cl and a secondary amine is a classic example of a Nucleophilic Aromatic Substitution (SNAr) reaction.[4][5][6] This is not to be confused with SN1 or SN2 reactions, which are not favored on sp²-hybridized carbons of an aromatic ring due to steric hindrance and the instability of the corresponding aryl cation.[7] The SNAr mechanism is a two-step addition-elimination process, driven by the unique electronic characteristics of the NBD-Cl molecule.

The Key Reactants:

-

NBD-Cl (The Electrophile): The benzofurazan ring of NBD-Cl is rendered significantly electron-deficient by the strong electron-withdrawing effects of the nitro (-NO₂) group. This "activates" the ring, making it highly susceptible to attack by nucleophiles.[7][8][9] The carbon atom bonded to the chlorine is the primary site of this attack.

-

Secondary Amine (R₂NH, The Nucleophile): The secondary amine possesses a lone pair of electrons on the nitrogen atom, making it an effective nucleophile capable of attacking the electron-poor aromatic ring of NBD-Cl.[5]

The Two-Step Mechanism:

-

Step 1: Nucleophilic Addition and Meisenheimer Complex Formation: The reaction is initiated when the nucleophilic secondary amine attacks the carbon atom bearing the chlorine atom on the NBD-Cl ring. This addition temporarily breaks the ring's aromaticity and forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[8][10] The negative charge is delocalized across the ring and, importantly, onto the electron-withdrawing nitro group, which stabilizes this transient species.

-

Step 2: Elimination and Restoration of Aromaticity: In the second, typically rapid step, the aromaticity of the ring is restored through the elimination of the chloride ion (Cl⁻), which is a good leaving group.[4][5] This results in the formation of a stable, covalent bond between the amine's nitrogen and the NBD moiety, yielding the final fluorescent NBD-amine adduct.[4]

Caption: Figure 1: SNAr Mechanism of NBD-Cl with a Secondary Amine

Causality Behind Experimental Choices: Optimizing the Reaction Environment

The success of the derivatization is not merely dependent on mixing the reagents; it requires careful control of the reaction environment. Each parameter is chosen to maximize the yield of the desired NBD-amine adduct while minimizing side reactions.

| Parameter | Optimal Range | Rationale & Causality |

| pH | 9 - 11 | An alkaline medium is critical to ensure the secondary amine is deprotonated.[3] This enhances its nucleophilicity, thereby accelerating the rate of attack on the NBD-Cl ring.[4] However, excessively high pH can lead to the hydrolysis of NBD-Cl into the fluorescent NBD-OH, which increases background signal.[4][5] |

| Solvent | Acetonitrile or Methanol in Aqueous Buffer | NBD-Cl is poorly soluble in purely aqueous solutions. Using a water-miscible organic solvent ensures that both the NBD-Cl and the amine are fully solvated, maximizing reaction efficiency.[3][4] The solvent polarity also influences the final spectral properties of the adduct.[11][12] |

| Temperature | 60 - 80 °C | Increased temperature accelerates the reaction kinetics, reducing the required incubation time.[13] Optimization is key, as excessive heat can lead to degradation of the reactants or the final product. |

| Reagent Ratio | Molar excess of NBD-Cl | Using an excess of the derivatizing agent helps to drive the reaction to completion, ensuring that all analyte molecules are labeled, which is crucial for accurate quantification.[3] |

| Reaction Time | 5 - 30 minutes | The time must be sufficient for the reaction to reach completion but short enough to prevent significant hydrolysis of NBD-Cl. This parameter is co-dependent on temperature and pH.[13] |

Spectral Characteristics of NBD-Secondary Amine Adducts

The derivatization process transforms the non-fluorescent NBD-Cl into a product with distinct and measurable spectroscopic properties. The resulting NBD-secondary amine adducts are intensely yellow and exhibit strong fluorescence, a characteristic that forms the basis of their analytical utility.

| Adduct Type | Typical Absorption Max (λAbs) | Typical Emission Max (λEm) | Quantum Yield (in MeOH) |

| NBD - Secondary Amine | ~485 nm | ~540 nm | < 0.1 (Often low)[11] |

| NBD - Primary Amine | ~465 nm | ~535 nm | ~0.3[11] |

| NBD-Cl (Unreacted) | ~342 nm | Non-fluorescent | N/A[5] |

Note: Spectral properties are highly solvent-dependent. Fluorescence quantum yields are significantly lower in aqueous environments.[11][12]

A Self-Validating Experimental Protocol: Pre-Column Derivatization for HPLC

This protocol describes a robust, self-validating system for the derivatization of secondary amines prior to HPLC analysis. The inclusion of a termination step is crucial for ensuring the integrity of the results by minimizing background interference.

1. Reagent Preparation (Trustworthiness Pillar: Use Fresh Reagents)

-

Borate Buffer (0.1 M, pH 9.5): Dissolve boric acid in deionized water and adjust the pH to 9.5 with a concentrated NaOH solution. This buffer maintains the alkaline environment necessary for efficient deprotonation of the amine.

-

NBD-Cl Solution (5 mM): Prepare this solution fresh by dissolving NBD-Cl in HPLC-grade acetonitrile or methanol. Protect the solution from light to prevent photodegradation. Fresh preparation is critical to avoid using hydrolyzed reagent, which can lead to high background signals.[4]

-

Hydrochloric Acid (0.1 M): For reaction termination.

2. Derivatization Workflow (A Validating System)

-

Sample Preparation: In a microcentrifuge tube, combine 100 µL of the amine-containing sample or standard with 200 µL of 0.1 M borate buffer (pH 9.5).

-

Initiation: Add 200 µL of the 5 mM NBD-Cl solution. Vortex the mixture thoroughly to ensure homogeneity.

-

Incubation: Place the sealed tube in a heating block or water bath set to 70°C for 20 minutes. This controlled heating ensures the reaction proceeds to completion in a reproducible manner.

-

Termination (The Self-Validating Step): After incubation, immediately cool the tube to room temperature. Add 100 µL of 0.1 M HCl and vortex.[4] This step is critical: it neutralizes the alkaline buffer, halting the derivatization reaction and, more importantly, quenching the fluorescence of any NBD-OH formed via hydrolysis, thus ensuring a low analytical background.[3][4]

-

Analysis: The sample is now stable and ready for injection into an HPLC system equipped with a fluorescence detector (e.g., λEx = 485 nm, λEm = 540 nm).

Caption: Figure 2: Experimental Workflow for NBD-Cl Derivatization

Troubleshooting Common Issues:

-

High Background Signal: This is often due to the hydrolysis of NBD-Cl. Ensure the termination step is performed correctly and always use freshly prepared NBD-Cl solution.[4]

-

Low Derivative Yield: Verify the pH of the buffer. Ensure the incubation temperature and time are adequate. Check for potential degradation of the amine sample or NBD-Cl reagent.

Conclusion

The reaction of NBD-Cl with secondary amines is a powerful and reliable method central to many analytical applications. Its efficacy is rooted in the well-understood principles of nucleophilic aromatic substitution, where the electron-deficient nature of the NBD-Cl ring facilitates attack by the nucleophilic amine. By understanding the causality behind the reaction mechanism and the critical experimental parameters—namely pH, temperature, and reagent integrity—researchers can implement this technique as a self-validating system. This ensures the generation of accurate, reproducible, and trustworthy data, furthering progress in drug development and biochemical research.

References

-

Al-Majed, A. R., et al. (2019). Utilization of 7-chloro-4-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl) for spectrochemical determination of L-ornithine. RSC Advances. Available at: [Link]

-

Raissi, H., et al. Reaction mechanism between NBD-Cl and three examples of nucleophiles (morpholine, piperidine and pyrrolidine) groups. ResearchGate. Available at: [Link]

-

Walash, M. I., et al. Proposed reaction pathway between drug containing secondary amine and NBD-Cl. ResearchGate. Available at: [Link]

-

Elbashir, A. A., et al. (2011). Application of NBD-Cl for the determination of amines and amino acids using HPLC. TRAC Trends in Analytical Chemistry. Available at: [Link]

-

Nucleophilic Aromatic Substitution – The Addition-Elimination Mechanism. Chemistry Steps. Available at: [Link]

-

Nucleophilic aromatic substitution. Wikipedia. Available at: [Link]

-

Wang, R., et al. (2019). NBD-based synthetic probes for sensing small molecules and proteins: design, sensing mechanisms and biological applications. Chemical Society Reviews. Available at: [Link]

-

Synthesis, Optical Properties, and Antiproliferative Evaluation of NBD-Triterpene Fluorescent Probes. (2019). Molecules. Available at: [Link]

-

Nucleophilic Aromatic Substitution (2) – The Benzyne Mechanism. Master Organic Chemistry. Available at: [Link]

-

Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Available at: [Link]

-

Application of 4-chloro-7-nitrobenzo-2-oxa-1,3-diazole in analysis: Fluorescent dyes and unexpected reaction with tertiary amines. (2015). Analytical Biochemistry. Available at: [Link]

-

Faletrov, Y.V., & Dudko, A.S. (2020). REACTIONS OF NBD-CHLORIDE WITH VARIOUS NUCLEOPHILES AND POTENTIAL BIOCHEMICAL PROPERTIES OF THE PRODUCTS. ResearchGate. Available at: [Link]

-

HPLC Study of Product Formed in the Reaction of NBD-Derived Fluorescent Probe with Hydrogen Sulfide, Cysteine, N-acetylcysteine, and Glutathione. (2022). Molecules. Available at: [Link]

-

An NBD tertiary amine is a fluorescent quencher and/or a weak green-light fluorophore in H2S-specific probes. (2018). Organic & Biomolecular Chemistry. Available at: [Link]

-

Reaction of NBD-Cl with primary amines. ResearchGate. Available at: [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Utilization of 7-chloro-4-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl) for spectrochemical determination of l -ornithine: a multivariate optimization-assiste ... - RSC Advances (RSC Publishing) DOI:10.1039/C9RA03311D [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 8. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. Application of 4-chloro-7-nitrobenzo-2-oxa-1,3-diazole in analysis: Fluorescent dyes and unexpected reaction with tertiary amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Reagents for Analysis of Low Molecular Weight Amines—Section 1.8 | Thermo Fisher Scientific - JP [thermofisher.com]

- 12. NBD-Cl [4-Chloro-7-nitrobenzofurazan] *CAS 10199-89-0* | AAT Bioquest [aatbio.com]

- 13. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Physical and Chemical Properties of NBD-Labeled Dimethylamine

Preamble: The Role of NBD-Dimethylamine in Modern Analytical Chemistry

In the landscape of analytical sciences, the sensitive and selective quantification of molecules lacking inherent chromophores or fluorophores presents a persistent challenge. Secondary amines, such as dimethylamine (DMA), are ubiquitous in pharmaceutical, environmental, and biological matrices, often as synthetic precursors, metabolites, or impurities.[1][2] Their direct analysis by common techniques like High-Performance Liquid Chromatography (HPLC) with UV-Vis detection is often unfeasible due to their poor optical properties.[3] This guide delves into the derivatization of dimethylamine with the nitrobenzofurazan (NBD) moiety, a powerful fluorogenic labeling strategy that transforms a challenging analyte into a readily quantifiable, highly fluorescent adduct.

We will explore the synthesis, core physicochemical properties, and practical applications of NBD-labeled dimethylamine (N,N-dimethyl-7-nitrobenzo[c][4][5][6]oxadiazol-4-amine), providing researchers, scientists, and drug development professionals with the foundational knowledge and field-proven insights required for its successful implementation. The focus is not merely on protocols but on the underlying chemical principles that govern the efficacy of this essential analytical tool.

The NBD Fluorophore: A Primer on Derivatization Chemistry

The 7-nitrobenz-2-oxa-1,3-diazole (NBD) group is the cornerstone of this analytical approach. Reagents such as 4-chloro-7-nitrobenzofurazan (NBD-Cl) and the more reactive 4-fluoro-7-nitrobenzofurazan (NBD-F) are themselves non-fluorescent or weakly fluorescent.[7][8] However, they readily react with primary and secondary amines via a nucleophilic aromatic substitution mechanism to yield intensely fluorescent derivatives.[3][9][10]

The reaction's success hinges on the nucleophilic attack of the deprotonated amine on the electron-deficient carbon atom of the NBD ring, leading to the displacement of the halide.[11] This process is critically dependent on pH; an alkaline environment (typically pH 9-11) is necessary to deprotonate the amine, thereby enhancing its nucleophilicity.[5][11][12] NBD-F is often preferred over NBD-Cl as it is more reactive, allowing for shorter reaction times and milder conditions.[9][13]

Caption: Reaction mechanism for the formation of NBD-Dimethylamine.

Synthesis and Purification of NBD-Dimethylamine

While most applications involve in-situ derivatization of samples containing dimethylamine, understanding the synthesis and purification of the NBD-DMA standard is crucial for accurate quantification and method validation.

Experimental Protocol: Synthesis

This protocol outlines a general procedure for synthesizing the NBD-DMA reference standard.

Materials:

-

Dimethylamine solution (e.g., 40% in water)

-

4-Chloro-7-nitrobenzofurazan (NBD-Cl) or 4-Fluoro-7-nitrobenzofurazan (NBD-F)[10]

-

Acetonitrile or Methanol (HPLC grade)[3]

-

Borate Buffer (0.1 M, pH 9.0)[11]

-

Hydrochloric Acid (HCl, 1 M)

Procedure:

-

Reagent Preparation: Prepare a 5 mM solution of NBD-Cl or NBD-F in acetonitrile.[11] This solution should be freshly prepared and protected from light to prevent degradation.[3]

-

Sample Preparation: Prepare a dilute solution of dimethylamine in the borate buffer.

-

Reaction: In a light-protected vial, combine 1 part dimethylamine solution with 1 part NBD-halide solution. Vortex the mixture thoroughly.

-

Incubation: Incubate the reaction mixture in a water bath at 60°C for 30-60 minutes.[3] The use of NBD-F may allow for significantly shorter reaction times (e.g., 1-10 minutes).[14]

-

Termination: After incubation, cool the mixture to room temperature. Acidify the solution with a small amount of 1 M HCl to quench the reaction and stabilize the derivative.[5][11] This step is critical as it also quenches the fluorescence of hydrolyzed NBD-OH, a common side-product at high pH, which can cause high background signals.[11]

Purification

Purification of the synthesized NBD-DMA is typically achieved using reversed-phase high-performance liquid chromatography (RP-HPLC) or solid-phase extraction (SPE).[3][15][16]

-

Preparative RP-HPLC: The reaction mixture is injected onto a C18 column, and a gradient of acetonitrile and water is used to separate the NBD-DMA product from unreacted reagents and byproducts. The fraction corresponding to the NBD-DMA peak is collected, and the solvent is removed (e.g., by lyophilization).

-

Solid-Phase Extraction (SPE): A C18 SPE cartridge can be used for sample cleanup.[3] The acidified reaction mixture is loaded onto the conditioned cartridge. Polar impurities (like unreacted dimethylamine and salts) are washed away with a low-organic-content solvent. The NBD-DMA is then eluted with a higher concentration of organic solvent, such as methanol or acetonitrile.

Core Physicochemical Properties

The utility of NBD-DMA stems from its distinct and advantageous physicochemical properties, particularly its fluorescence characteristics.

Physical Properties

The fundamental physical properties of the NBD-dimethylamine adduct are summarized below.

| Property | Value | Source(s) |

| Chemical Name | N,N-dimethyl-7-nitrobenzo[c][4][5][6]oxadiazol-4-amine | - |

| Molecular Formula | C₈H₈N₄O₃ | - |

| Molecular Weight | 208.18 g/mol | - |

| Appearance | Orange/Yellow Solid | [14] |

| Solubility | Soluble in organic solvents (Methanol, Acetonitrile, DMF, DMSO), sparingly soluble in water. | [8][17] |

Spectroscopic Properties: The Key to Sensitivity

The most critical property of NBD-DMA is its fluorescence, which is highly sensitive to the polarity of its environment.[6][17] This solvatochromism is a defining feature of NBD fluorophores.

-

Fluorescence Mechanism: In aqueous media, NBD-adducts are often weakly fluorescent.[6][13] Upon transfer to a more hydrophobic (less polar) environment, such as the mobile phase in RP-HPLC or when bound to a protein, they can fluoresce brightly.[6][17] This is attributed to a large change in the dipole moment of the NBD group upon excitation.[6]

-

Excitation and Emission: The NBD adduct of a secondary amine like dimethylamine exhibits distinct excitation and emission maxima, making it ideal for fluorescence detection.

| Solvent | Excitation Max (λex) | Emission Max (λem) | Quantum Yield (QY) | Source(s) |

| Methanol (MeOH) | ~485 nm | ~540 nm | <0.1 | [8][10][13] |

| PBS (Aqueous) | ~468 nm | ~542 nm | Very Low | [18] |

| DMSO | ~468 nm | ~537 nm | - | [18] |

The significant Stokes shift (the difference between excitation and emission maxima) minimizes self-absorption and enhances detection sensitivity.

Caption: The effect of solvent polarity on NBD-DMA fluorescence.

Stability

The stability of the NBD-DMA adduct is crucial for reliable and reproducible quantification.

-

pH Stability: The derivative is most stable in acidic to neutral conditions after its formation in an alkaline medium. The acidification step post-derivatization is key to preserving the adduct for subsequent analysis.[3]

-

Thermal Stability: The derivatization reaction is often performed at elevated temperatures (e.g., 60°C) to increase the rate, indicating the adduct is stable under these conditions for the required reaction time.[3][14] However, prolonged exposure to high temperatures should be avoided.

-

Photostability: Like many fluorophores, NBD derivatives should be protected from light to prevent photobleaching, which can lead to signal loss.[3] Samples and standards should be stored in amber vials or in the dark.

Application: HPLC Analysis of Dimethylamine

The primary application of NBD-DMA is the quantification of dimethylamine using RP-HPLC with fluorescence detection (FLD). This method offers excellent sensitivity and selectivity.[19][20]

Experimental Protocol: Pre-Column Derivatization and HPLC-FLD Analysis

This protocol provides a validated workflow for the analysis of dimethylamine in a sample matrix.

Caption: Experimental workflow for HPLC-FLD analysis of dimethylamine.

Procedure:

-

Sample Preparation: Extract or dissolve the sample containing dimethylamine in a suitable solvent. For complex matrices like pharmaceutical products, an initial purification step using SPE may be required.[3][19]

-

Derivatization:

-

Incubation: Place the vial in a heating block or water bath at 60°C for 30 minutes. Ensure the vial is protected from light.[3]

-

Termination: Cool the vial to room temperature and add a small volume of acid (e.g., 50 µL of 1 M HCl) to stop the reaction.

-

Analysis: Filter the derivatized solution through a 0.45 µm syringe filter into an HPLC vial and inject it into the HPLC system.

Typical HPLC Conditions

| Parameter | Typical Value | Source(s) |

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | [19] |

| Mobile Phase A | Aqueous Buffer (e.g., 20 mM Phosphoric Acid, pH 2.8) | [19] |

| Mobile Phase B | Organic Solvent (e.g., Methanol or Acetonitrile) | [19] |

| Elution | Gradient elution is often used to separate the NBD-DMA from early-eluting polar interferences and late-eluting NBD byproducts. | [19] |

| Flow Rate | 0.8 - 1.0 mL/min | [19] |

| Column Temp. | 40°C | [19] |

| Detector | Fluorescence Detector (FLD) | [19] |

| Excitation λ | 450-485 nm | [8][19] |

| Emission λ | 530-540 nm | [7][19] |

| Injection Vol. | 10 - 20 µL | [3] |

Conclusion: A Validated Tool for Trace-Level Analysis